4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities. The compound's structure includes a piperidine ring, a but-2-yn-1-yloxy group, and a prop-1-ene-1-sulfonyl moiety, which contribute to its reactivity and potential applications.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming conventions as 4-(but-2-ynoxymethyl)-1-prop-1-enylsulfonylpiperidine. Its chemical formula is , with a molecular weight of approximately 271.38 g/mol. The compound is commercially available, with synthesis routes documented in various scientific literature and databases .
The synthesis of 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine typically involves multiple synthetic steps:
The industrial production of this compound may utilize optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to meet quality control standards .
The molecular structure of 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine can be represented by the following data:
| Property | Value |
|---|---|
| CAS Number | 647025-18-1 |
| Molecular Formula | C₁₃H₂₁NO₃S |
| Molecular Weight | 271.38 g/mol |
| IUPAC Name | 4-(but-2-ynoxymethyl)-1-prop-1-enylsulfonylpiperidine |
| InChI Key | XUGWZDHGWHLEJB-UHFFFAOYSA-N |
| Canonical SMILES | CC=CS(=O)(=O)N1CCC(CC1)COCC#CC |
The structure features a piperidine ring substituted with a butynyl ether and a sulfonyl group, which are critical for its reactivity and interactions .
4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine can undergo several types of chemical reactions:
The specific conditions for these reactions vary:
The mechanism by which 4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine exerts its effects involves interaction with specific biological targets. This compound may act by inhibiting certain enzymes or receptors, thus modulating various biochemical pathways relevant to its potential therapeutic applications. The precise molecular targets can differ based on the context of use .
The physical properties include:
Key chemical properties encompass:
Relevant data from spectral analyses (NMR, IR) further characterize these properties .
4-{[(But-2-yn-1-yloxy]methyl}-1-(prop-1-enesulfonyl)piperidine has several significant applications:
This compound's diverse applications highlight its importance in both research and industrial settings, making it a valuable subject for ongoing study and exploration.
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 463-82-1